molecular formula C9H11NO2S B1444244 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone CAS No. 1467507-64-7

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone

Cat. No. B1444244
CAS RN: 1467507-64-7
M. Wt: 197.26 g/mol
InChI Key: JVJZOUPHTGANMQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of similar compounds involves dissolving the compound in 1.5 M HCl and stirring for 20 minutes at room temperature. The solution is then cooled to 0 °C in an ice bath. NaNO2 is added to the solution and the mixture is stirred for 30 minutes under an ice bath .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, derivatives of this compound have been explored for their potential use in treating cystic fibrosis .

properties

IUPAC Name

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5(11)8-6-2-3-12-4-7(6)13-9(8)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJZOUPHTGANMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 2
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1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 3
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 4
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 5
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Reactant of Route 6
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone

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